molecular formula C6H14N2O2S B8392310 N-pyrrolidin-3-ylethanesulfonamide

N-pyrrolidin-3-ylethanesulfonamide

Cat. No.: B8392310
M. Wt: 178.26 g/mol
InChI Key: JROLNDVWBIDZNB-UHFFFAOYSA-N
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Description

N-pyrrolidin-3-ylethanesulfonamide (CAS 1427379-69-8) is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It features a molecular formula of C6H14N2O2S and a molecular weight of 178.25 . The structure of this compound combines a pyrrolidine ring, a common feature in many bioactive molecules, with an ethanesulfonamide functional group . The sulfonamide functional group is a established pharmacophore in drug discovery, known for its ability to inhibit various enzymes and is found in compounds with a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-bacterial properties . While the specific research applications of this exact molecule are still an area of exploration, compounds with similar sulfonamide and pyrrolidine motifs are frequently investigated for their potential interactions with biological macromolecules and as key synthetic intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number: 1427379-69-8 • Molecular Formula: C6H14N2O2S • Molecular Weight: 178.25 g/mol • SMILES: O=S(C1CNCC1)(NCC)=O

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-pyrrolidin-3-ylethanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-6-3-4-7-5-6/h6-8H,2-5H2,1H3

InChI Key

JROLNDVWBIDZNB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-pyrrolidin-3-ylethanesulfonamide, we compare it with three classes of compounds: sulfonamide derivatives, pyrrolidine-containing analogs, and phthalimide-based molecules.

Sulfonamide Derivatives: (E)-N-(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-Benzenesulfonamides

describes the synthesis of benzenesulfonamide derivatives with quinoline backbones. Key differences include:

  • Backbone: Quinoline (aromatic, planar) vs. pyrrolidine (aliphatic, cyclic).
  • Functionalization: The quinoline derivatives feature styryl and chloro-hydroxy substituents, whereas this compound emphasizes the sulfonamide-pyrrolidine linkage.
  • Applications: Quinoline sulfonamides are often explored for antimicrobial or anticancer activity, while pyrrolidine sulfonamides may target neurological or metabolic pathways due to enhanced solubility and blood-brain barrier penetration.

Table 1: Comparison of Sulfonamide Derivatives

Compound Backbone Key Substituents Potential Applications
This compound Pyrrolidine Ethanesulfonamide at C3 Drug discovery (theoretical)
(E)-N-(2-substituted-styryl)-IIIa Quinoline Chloro, hydroxy, styryl groups Antimicrobial/anticancer
Pyrrolidine Analogs: Nitrosopyrrolidine

lists Nitrosopyrrolidine (CAS 100-75-4), a pyrrolidine derivative with a nitroso group. Contrasting features include:

  • Functional Groups : Nitroso (N–O) vs. sulfonamide (S–O).
  • Reactivity/Toxicity: Nitrosopyrrolidine is a known carcinogen due to nitroso-mediated DNA alkylation . In contrast, sulfonamides are generally safer and used in therapeutics (e.g., antibiotics, diuretics).
  • Synthetic Utility : this compound’s sulfonamide group offers versatility in drug design, whereas nitroso groups limit applications due to toxicity.

Table 2: Pyrrolidine-Based Compound Comparison

Compound Functional Group Key Properties Applications
This compound Ethanesulfonamide Metabolic stability, low toxicity Medicinal chemistry (theoretical)
Nitrosopyrrolidine Nitroso Carcinogenic, reactive Industrial byproduct
Phthalimide Derivatives: 3-Chloro-N-Phenyl-Phthalimide

highlights 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis.

  • Core Structure : Phthalimide (aromatic, rigid) vs. pyrrolidine (flexible, aliphatic).
  • Applications : Phthalimides are used in polymers and materials science , whereas sulfonamides like this compound are tailored for biological interactions.
  • Synthesis : Phthalimides often require high-purity intermediates for polymerization, while sulfonamide synthesis (e.g., via sulfonyl chlorides) prioritizes functional group compatibility .

Research Findings and Implications

  • Synthesis : this compound likely follows sulfonamide formation protocols (e.g., amine + sulfonyl chloride), as seen in .
  • Bioactivity Predictions : The pyrrolidine scaffold may enhance solubility compared to aromatic backbones, while the sulfonamide group could enable interactions with enzymes like carbonic anhydrase or proteases.
  • Safety Profile : Unlike nitrosopyrrolidine , the sulfonamide group reduces toxicity risks, making it suitable for therapeutic exploration.

Preparation Methods

Azomethine Ylide Generation and Cycloaddition

The iridium-catalyzed reductive strategy, as described by Li et al., enables the generation of stabilized and unstabilized azomethine ylides from tertiary amides and lactams. Using Vaska’s complex ([IrCl(CO)(PPh₃)₂]) and tetramethyldisiloxane (TMDS) as a reductant, this method facilitates partial reduction of amides to iminium intermediates. Subsequent elimination generates azomethine ylides, which undergo [3 + 2] dipolar cycloaddition with electron-deficient alkenes to form polysubstituted pyrrolidines (Scheme 1).

For N-pyrrolidin-3-ylethanesulfonamide, a lactam precursor 1 bearing a trimethylsilyl (TMS) group at the 3-position is subjected to hydrosilylation. The TMS group facilitates silanoate elimination, yielding an unstabilized azomethine ylide. Cycloaddition with acrylonitrile or similar dipolarophiles produces a pyrrolidine scaffold with a nitrile substituent at the 3-position. Hydrolysis of the nitrile to an amine followed by sulfonylation with ethanesulfonyl chloride completes the synthesis (Table 1).

Table 1. Key Parameters for Iridium-Catalyzed Synthesis

StepReagents/ConditionsYield (%)Reference
Azomethine ylide formation1 mol% Vaska’s complex, TMDS, RT, 12 h85–92
CycloadditionAcrylonitrile, CH₂Cl₂, 40°C78
Nitrile hydrolysisH₂SO₄ (20%), reflux90
SulfonylationEtSO₂Cl, Et₃N, DCM, 0°C→RT82

Regioselectivity and Diastereocontrol

Density functional theory (DFT) studies reveal that the regioselectivity of cycloaddition is governed by transition-state asynchronicity and interaction energies. For example, acrylonitrile favors bond formation at the carbonyl carbon, ensuring precise placement of the nitrile group at the 3-position. Diastereoselectivity (>20:1 dr) is achieved using chiral auxiliaries, such as oxazolidinones, which template the cycloaddition geometry.

Reductive Cyclization of γ-Nitroketones

Pyrrolidine N-Oxide Intermediate

Krumkacheva et al. demonstrated that γ-nitroketones undergo reductive cyclization with Zn/NH₄Cl to form pyrrolidine N-oxides. For instance, nitroketone 3a (derived from Michael addition of nitrocompound 1a to 4,4-dimethylpent-1-en-3-one) is reduced to N-oxide 4a in 57–60% yield over two steps (Scheme 2). Hydrogenation of 4a over Pd/C in methanol affords pyrrolidin-3-amine, which is subsequently sulfonylated.

Table 2. Reductive Cyclization Protocol

StepReagents/ConditionsYield (%)Reference
Michael additionNaOMe, MeOH, reflux75
Reductive cyclizationZn/NH₄Cl, THF, RT60
N-Oxide reductionH₂ (1 atm), Pd/C, MeOH88
SulfonylationEtSO₂Cl, NaOH, H₂O/EtOH85

Steric and Electronic Considerations

Steric hindrance significantly impacts reaction efficiency. For example, bulky substituents on the nitroketone slow down Grignard additions, necessitating prolonged reaction times (7 days). Conversely, electron-withdrawing groups enhance cyclization rates by stabilizing transition states.

Comparative Analysis of Methods

Efficiency and Scalability

  • Iridium-catalyzed method : High yields (78–92%) and excellent diastereocontrol make this suitable for small-scale synthesis. However, the cost of iridium catalysts may limit industrial applications.

  • Reductive cyclization : Operationally simple and scalable, with readily available reagents (Zn, NH₄Cl). Lower yields in the cyclization step (60%) necessitate optimization for large batches.

Functional Group Tolerance

  • The iridium method tolerates ester, nitro, and sulfone groups during cycloaddition.

  • Reductive cyclization is incompatible with acid-sensitive groups due to harsh acidic conditions.

Experimental Considerations

Sulfonylation Optimization

Sulfonylation of pyrrolidin-3-amine requires careful pH control. Using Et₃N as a base in dichloromethane at 0°C minimizes side reactions (e.g., over-sulfonylation). Alternatively, aqueous NaOH in ethanol provides comparable yields (85%) with easier workup.

Purification Challenges

Chromatographic separation of diastereomers is often impractical. Crystallization from hexane/ethyl acetate mixtures resolves this issue, affording enantiomerically pure product (>99% ee) .

Q & A

Basic: What are the key considerations for synthesizing N-pyrrolidin-3-ylethanesulfonamide with high purity?

Answer:
Synthesis requires precise control of reaction parameters:

  • Temperature: Maintained between room temperature and reflux to optimize reaction rates and minimize side products .
  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity in sulfonamide bond formation .
  • Reaction time: Varies from hours to days, depending on intermediate stability; monitored via TLC or HPLC .
  • Purification: Column chromatography or recrystallization ensures ≥95% purity, verified by NMR and mass spectrometry .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy: Confirms proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 7.0–8.0 ppm) .
  • HPLC: Assesses purity (>98% for biological assays) .
  • X-ray crystallography (if available): Resolves stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Answer:
Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .
  • Structural analogs: Compare activity across derivatives to isolate functional group contributions (e.g., sulfonamide vs. pyrrolidine modifications) .
  • Meta-analysis: Cross-reference data from orthogonal studies (e.g., in vitro binding affinity vs. in vivo efficacy) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR requires systematic modifications:

  • Core scaffold: Vary substituents on the pyrrolidine ring (e.g., methyl, hydroxyl groups) to assess steric/electronic effects .
  • Sulfonamide linker: Test ethanesulfonamide vs. longer alkyl chains for solubility and target binding .
  • High-throughput screening: Evaluate libraries against targets (e.g., kinases, GPCRs) to identify pharmacophore motifs .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH stability studies: Incubate in buffers (pH 4–9) at 37°C; monitor degradation via HPLC over 24–72 hours .
  • Metabolic stability: Use liver microsomes or hepatocytes to quantify half-life and identify metabolites (e.g., CYP450-mediated oxidation) .
  • Thermal analysis: DSC/TGA determines decomposition thresholds (>150°C typical for sulfonamides) .

Basic: What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?

Answer:

  • LC-MS/MS: Provides nanogram-level sensitivity with selective ion monitoring .
  • UV-Vis spectroscopy: Quantifies sulfonamide moieties at λ ~260 nm (ε calculated via Beer-Lambert law) .
  • Sample preparation: Solid-phase extraction (C18 columns) removes interfering proteins/lipids .

Advanced: How can computational modeling guide the optimization of this compound for target binding?

Answer:

  • Docking simulations: Use software (e.g., AutoDock) to predict binding poses in target pockets (e.g., carbonic anhydrase) .
  • MD simulations: Assess dynamic interactions (e.g., hydrogen bonding with sulfonamide SO₂ group) over 100-ns trajectories .
  • QSAR models: Corrogate electronic (Hammett σ) and lipophilic (LogP) parameters with activity data .

Advanced: What experimental designs mitigate synthetic by-products in this compound production?

Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., pyrrolidine NH) during sulfonylation .
  • Flow chemistry: Enhances mixing and heat transfer to reduce dimerization/oxidation .
  • In-line analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis due to potential release of volatile amines .
  • Waste disposal: Neutralize acidic/basic by-products before aqueous disposal .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

  • Enantioselective synthesis: Chiral catalysts (e.g., BINOL-derived) yield enantiopure forms for testing .
  • Biological assays: Compare R vs. S configurations in vitro (e.g., IC₅₀ differences ≥10-fold in kinase inhibition) .
  • Pharmacokinetics: Stereochemistry affects metabolic clearance (e.g., CYP3A4 vs. CYP2D6 selectivity) .

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